molecular formula C6H2BrClFN3 B13896960 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine

Katalognummer: B13896960
Molekulargewicht: 250.45 g/mol
InChI-Schlüssel: CTOXACJOIMMMQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyrrolo[2,1-F][1,2,4]triazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

The synthesis of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives under specific reaction conditions. The synthetic methods can be classified into several categories:

    Synthesis from Pyrrole Derivatives: This involves the use of pyrrole derivatives as starting materials, which undergo cyclization reactions to form the desired triazine ring.

    Bromohydrazone Formation: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to yield the target compound.

    Triazinium Dicyanomethylide Formation: This involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization.

    Multistep Synthesis: This method involves multiple steps, including the formation of key intermediates and their subsequent cyclization.

    Transition Metal Mediated Synthesis: This involves the use of transition metal catalysts to facilitate the cyclization reactions.

    Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine ring.

Analyse Chemischer Reaktionen

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways and processes, ultimately resulting in the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C6H2BrClFN3

Molekulargewicht

250.45 g/mol

IUPAC-Name

7-bromo-2-chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H2BrClFN3/c7-5-1-3(9)4-2-10-6(8)11-12(4)5/h1-2H

InChI-Schlüssel

CTOXACJOIMMMQH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=C1F)C=NC(=N2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.